molecular formula C14H12ClNO2 B7723881 (4-Chloro-phenyl)-phenylamino-acetic acid CAS No. 73842-44-1

(4-Chloro-phenyl)-phenylamino-acetic acid

Cat. No.: B7723881
CAS No.: 73842-44-1
M. Wt: 261.70 g/mol
InChI Key: LTERWCBGUKUIRZ-UHFFFAOYSA-N
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Description

(4-Chloro-phenyl)-phenylamino-acetic acid is an organic compound that features a phenylamino group attached to an acetic acid moiety, with a chlorine atom substituted at the para position of the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Chloro-phenyl)-phenylamino-acetic acid typically involves the reaction of 4-chloroaniline with phenylacetic acid under specific conditions. One common method includes:

    Nitration and Reduction: Nitration of chlorobenzene to form 4-chloronitrobenzene, followed by reduction to 4-chloroaniline.

    Acylation: Acylation of 4-chloroaniline with phenylacetic acid in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride.

    Hydrolysis: Hydrolysis of the resulting intermediate to yield this compound.

Industrial Production Methods

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

(4-Chloro-phenyl)-phenylamino-acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide to form corresponding quinones or carboxylic acids.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the nitro group to an amino group.

    Substitution: Electrophilic aromatic substitution reactions can occur, where the chlorine atom can be replaced by other substituents like hydroxyl or alkyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of quinones or carboxylic acids.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

(4-Chloro-phenyl)-phenylamino-acetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of (4-Chloro-phenyl)-phenylamino-acetic acid involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

  • 4-Chlorophenylacetic acid
  • Phenylacetic acid
  • 4-Methoxyphenylacetic acid
  • 4-Fluorophenylacetic acid

Uniqueness

(4-Chloro-phenyl)-phenylamino-acetic acid is unique due to its dual functional groups (phenylamino and acetic acid) and the presence of a chlorine atom, which imparts distinct chemical properties and biological activities compared to its analogs.

Properties

IUPAC Name

2-anilino-2-(4-chlorophenyl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClNO2/c15-11-8-6-10(7-9-11)13(14(17)18)16-12-4-2-1-3-5-12/h1-9,13,16H,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTERWCBGUKUIRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(C2=CC=C(C=C2)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601265047
Record name 4-Chloro-α-(phenylamino)benzeneacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601265047
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73842-44-1
Record name 4-Chloro-α-(phenylamino)benzeneacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=73842-44-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-α-(phenylamino)benzeneacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601265047
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

2-Bromo-2-(4-chlorophenyl)acetic acid (1.2 g, 4.67 mmol) and aniline (0.85 mL, 9.33 mmol) are dissolved in acetonitrile (29 mL). The reaction is heated under microwave irradiation at 100° C. for 5 minutes. The solvent is evaporated and the residue is dissolved in EtOAc and washed with 3M HCl and then brine. The organic layer is dried over Na2SO4, filtered and evaporated to dryness to give intermediate I258 as a white solid (1.22 g, quantitative yield).
Quantity
1.2 g
Type
reactant
Reaction Step One
Quantity
0.85 mL
Type
reactant
Reaction Step One
Quantity
29 mL
Type
solvent
Reaction Step One

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